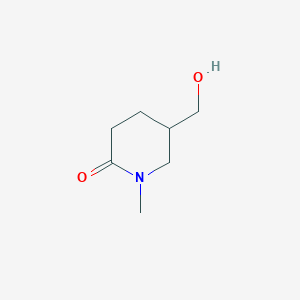
5-(羟甲基)-1-甲基哌啶-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Hydroxymethyl)-1-methyl-2-piperidinone is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom
科学研究应用
5-(Hydroxymethyl)-1-methyl-2-piperidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
作用机制
Target of Action
The primary targets of 5-(Hydroxymethyl)-1-methylpiperidin-2-one are muscarinic receptors . These receptors play a crucial role in mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels .
Biochemical Pathways
The compound affects the cholinergic pathway, which is involved in transmitting signals in the nervous system . The inhibition of muscarinic receptors by 5-(Hydroxymethyl)-1-methylpiperidin-2-one disrupts this pathway, leading to changes in urinary bladder contraction and salivation .
Pharmacokinetics
After oral administration, 5-(Hydroxymethyl)-1-methylpiperidin-2-one is rapidly and extensively metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite . This metabolite exhibits a high specificity for muscarinic receptors, contributing significantly to the therapeutic effect .
Result of Action
The molecular and cellular effects of 5-(Hydroxymethyl)-1-methylpiperidin-2-one’s action include the inhibition of bladder contraction and a decrease in detrusor pressure . This results in an incomplete emptying of the bladder, which can help manage conditions like overactive bladder syndrome .
Action Environment
The action, efficacy, and stability of 5-(Hydroxymethyl)-1-methylpiperidin-2-one can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Furthermore, factors such as pH and temperature can impact the stability of the compound .
生化分析
Biochemical Properties
It is formed from reducing sugars in honey and various processed foods in acidic environments when they are heated through the Maillard reaction
Cellular Effects
The cellular effects of 5-(Hydroxymethyl)-1-methylpiperidin-2-one are not fully understood. It is known that it can exert both beneficial and detrimental effects. For instance, it has been reported to provide antioxidative, anti-allergic, anti-inflammatory, anti-hypoxic, anti-sickling, and anti-hyperuricemic effects . On the other hand, it can also exert mutagenic, genotoxic, organotoxic and enzyme inhibitory effects .
Molecular Mechanism
It is known to be easily absorbed from food through the gastrointestinal tract and, upon being metabolized into different derivatives, is excreted via urine
Temporal Effects in Laboratory Settings
It is known that in addition to processing, storage conditions affect the formation of this compound
Metabolic Pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-1-methyl-2-piperidinone typically involves the reaction of 1-methyl-2-piperidinone with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Common reagents used in this synthesis include sodium hydroxide and formaldehyde.
Industrial Production Methods: Industrial production of 5-(Hydroxymethyl)-1-methyl-2-piperidinone often employs continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Types of Reactions:
Oxidation: 5-(Hydroxymethyl)-1-methyl-2-piperidinone can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxymethyl group is replaced by other functional groups. Reagents like thionyl chloride (SOCl2) are often used for such transformations.
Major Products:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted piperidinones
相似化合物的比较
5-(Hydroxymethyl)furfural (HMF): A biomass-derived compound with similar hydroxymethyl functionality, used in the production of biofuels and chemicals.
1-Methyl-2-piperidinone: The parent compound without the hydroxymethyl group, used as a solvent and intermediate in organic synthesis.
5-(Chloromethyl)-1-methyl-2-piperidinone: A halogenated derivative with different reactivity and applications.
Uniqueness: 5-(Hydroxymethyl)-1-methyl-2-piperidinone is unique due to its specific combination of the piperidinone ring and the hydroxymethyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
5-(hydroxymethyl)-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-4-6(5-9)2-3-7(8)10/h6,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAIZUMEBMLVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780429-54-0 |
Source


|
| Record name | 5-(hydroxymethyl)-1-methylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
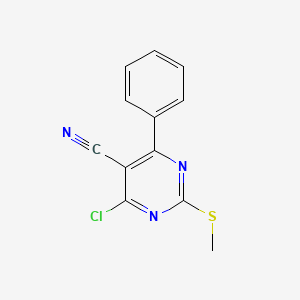
![5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride](/img/structure/B2512052.png)
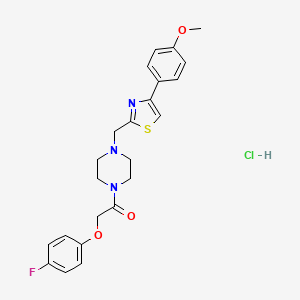
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2512054.png)
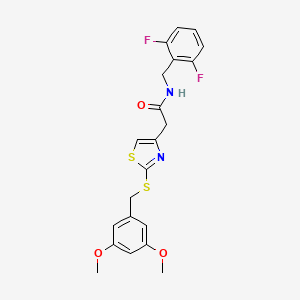
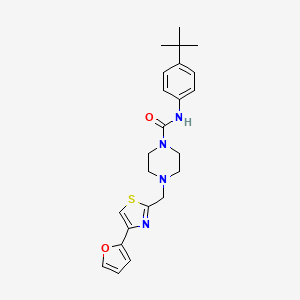
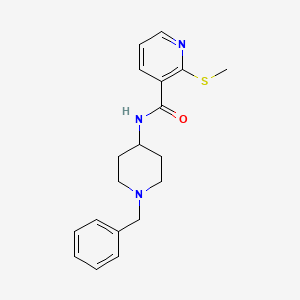
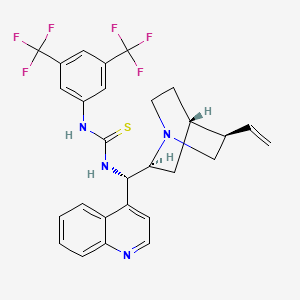
![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512061.png)
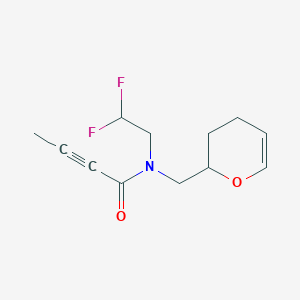
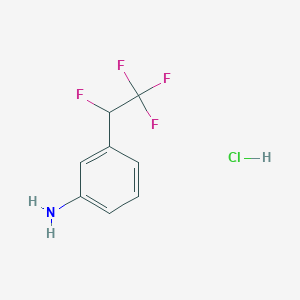
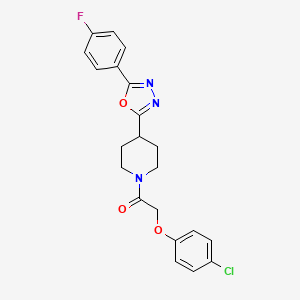
![5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2512071.png)
![3-(2-chlorophenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2512073.png)
